molecular formula C12H19NO4 B14382134 Methyl 4-[(tert-butoxycarbonyl)amino]hex-5-ynoate CAS No. 89825-29-6

Methyl 4-[(tert-butoxycarbonyl)amino]hex-5-ynoate

Cat. No.: B14382134
CAS No.: 89825-29-6
M. Wt: 241.28 g/mol
InChI Key: FREJYPPPVPBGKI-UHFFFAOYSA-N
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Description

Methyl 4-[(tert-butoxycarbonyl)amino]hex-5-ynoate is an organic compound that features a tert-butoxycarbonyl (BOC) protecting group attached to an amino group, which is further linked to a hex-5-ynoate moiety. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its functional groups that can undergo various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(tert-butoxycarbonyl)amino]hex-5-ynoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of appropriate reaction vessels, temperature control, and purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(tert-butoxycarbonyl)amino]hex-5-ynoate can undergo various chemical reactions, including:

    Oxidation: The alkyne moiety can be oxidized using reagents such as potassium permanganate.

    Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[(tert-butoxycarbonyl)amino]hex-5-ynoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the preparation of bioactive compounds for studying biological pathways.

    Medicine: Utilized in the synthesis of pharmaceutical compounds.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(tert-butoxycarbonyl)amino]hex-5-ynoate involves its functional groups:

    BOC Protecting Group: Provides stability to the amino group during chemical reactions, preventing unwanted side reactions.

    Alkyne Moiety: Can undergo addition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(tert-butoxycarbonyl)amino]butanoate
  • Methyl 4-[(tert-butoxycarbonyl)amino]pentanoate
  • Methyl 4-[(tert-butoxycarbonyl)amino]heptanoate

Uniqueness

Methyl 4-[(tert-butoxycarbonyl)amino]hex-5-ynoate is unique due to its alkyne moiety, which provides additional reactivity compared to similar compounds with only alkane or alkene chains. This makes it particularly useful in the synthesis of complex molecules that require further functionalization.

Properties

CAS No.

89825-29-6

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-ynoate

InChI

InChI=1S/C12H19NO4/c1-6-9(7-8-10(14)16-5)13-11(15)17-12(2,3)4/h1,9H,7-8H2,2-5H3,(H,13,15)

InChI Key

FREJYPPPVPBGKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OC)C#C

Origin of Product

United States

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